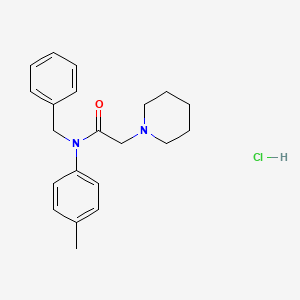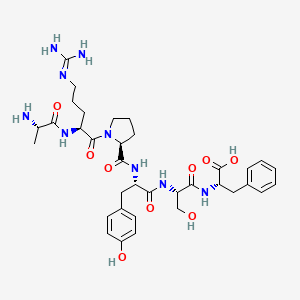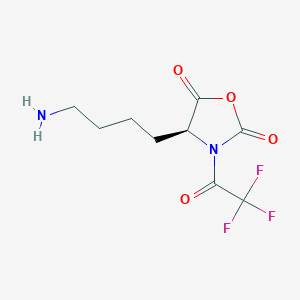
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione is a synthetic organic compound that belongs to the class of oxazolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: This step involves the reaction of the oxazolidine intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Attachment of the Aminobutyl Side Chain: The final step involves the alkylation of the oxazolidine derivative with an appropriate aminobutyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of (4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial activity.
Trifluoroacetyl Derivatives: Compounds containing the trifluoroacetyl group are often used in medicinal chemistry for their enhanced metabolic stability and binding properties.
Uniqueness
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring, the aminobutyl side chain, and the trifluoroacetyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
928854-49-3 |
|---|---|
分子式 |
C9H11F3N2O4 |
分子量 |
268.19 g/mol |
IUPAC名 |
(4S)-4-(4-aminobutyl)-3-(2,2,2-trifluoroacetyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)14-5(3-1-2-4-13)6(15)18-8(14)17/h5H,1-4,13H2/t5-/m0/s1 |
InChIキー |
FQUNPMXAVFHXMY-YFKPBYRVSA-N |
異性体SMILES |
C(CCN)C[C@H]1C(=O)OC(=O)N1C(=O)C(F)(F)F |
正規SMILES |
C(CCN)CC1C(=O)OC(=O)N1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
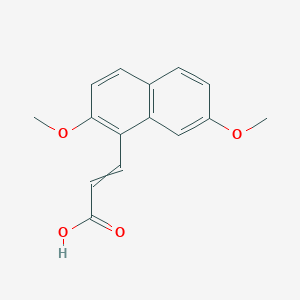
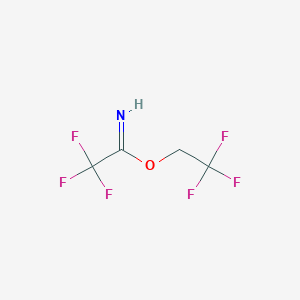
![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
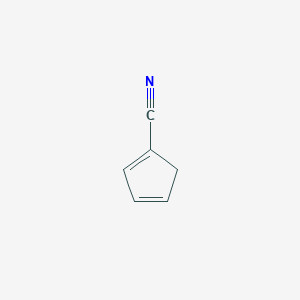
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
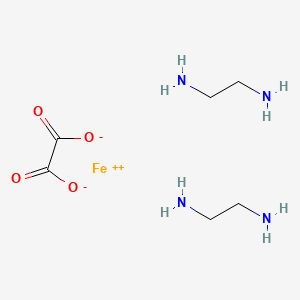
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
